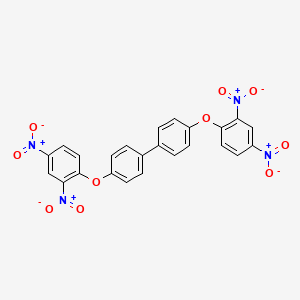![molecular formula C23H18ClN3O9 B10891136 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl N-(furan-2-ylcarbonyl)glycylglycinate](/img/structure/B10891136.png)
2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl N-(furan-2-ylcarbonyl)glycylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-({2-[(2-furylcarbonyl)amino]acetyl}amino)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated nitrophenoxy group, a furan ring, and an oxoethyl ester linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-({2-[(2-furylcarbonyl)amino]acetyl}amino)acetate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination and nitration of phenol derivatives to introduce the chloro and nitro groups. This is followed by the formation of the phenoxy linkage through nucleophilic aromatic substitution reactions. The final steps involve esterification and amidation reactions to introduce the oxoethyl and furylcarbonyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-({2-[(2-furylcarbonyl)amino]acetyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-({2-[(2-furylcarbonyl)amino]acetyl}amino)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-({2-[(2-furylcarbonyl)amino]acetyl}amino)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and chloro groups can influence its reactivity and interaction with biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl (2-methylphenoxy)acetate
- **2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-thiophenecarboxylate
Uniqueness
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-({2-[(2-furylcarbonyl)amino]acetyl}amino)acetate is unique due to the presence of the furylcarbonyl group, which imparts specific properties and potential biological activities. The combination of the chloro, nitro, and furyl groups makes this compound distinct from its analogs, offering unique reactivity and applications.
Propiedades
Fórmula molecular |
C23H18ClN3O9 |
|---|---|
Peso molecular |
515.9 g/mol |
Nombre IUPAC |
[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C23H18ClN3O9/c24-16-3-1-4-17(27(32)33)22(16)36-15-8-6-14(7-9-15)18(28)13-35-21(30)12-25-20(29)11-26-23(31)19-5-2-10-34-19/h1-10H,11-13H2,(H,25,29)(H,26,31) |
Clave InChI |
CYASBHPGZLDNMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)COC(=O)CNC(=O)CNC(=O)C3=CC=CO3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B10891053.png)
![2-(4-Bromophenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10891067.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B10891071.png)

![Methyl 6-(2,4-dichlorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10891083.png)
![2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10891089.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene]acetohydrazide](/img/structure/B10891091.png)
![Methyl 9-methyl-2-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10891107.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10891108.png)
![4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10891115.png)
![1,6-dimethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10891138.png)
methanone](/img/structure/B10891145.png)
methanone](/img/structure/B10891146.png)

